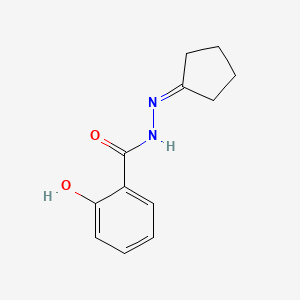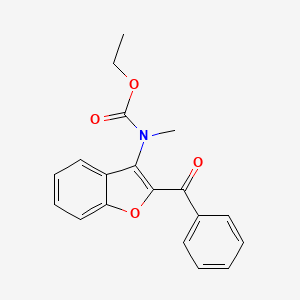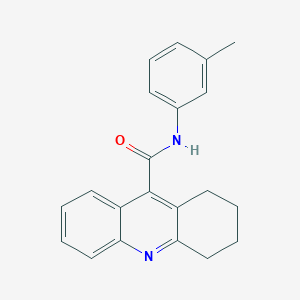![molecular formula C39H52N6O5S B15074242 cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is a cyclic peptide compound that belongs to the class of diketopiperazines (DKPs). These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of two amino acids. Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is of particular interest due to its unique stereochemistry and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization can be achieved through various methods, including:
Solution-phase cyclization: This method involves dissolving the linear peptide in a suitable solvent and adding a cyclizing agent, such as carbodiimides or thionyl chloride, to promote the formation of the cyclic structure.
Solid-phase cyclization: In this approach, the linear peptide is synthesized on a solid support, and cyclization is induced by adding a cyclizing agent while the peptide remains attached to the resin.
Industrial Production Methods
Industrial production of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing specific functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying peptide cyclization and stereochemistry. It also serves as a building block for designing novel cyclic peptides with potential therapeutic applications.
Biology: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in studies of protein-protein interactions and enzyme inhibition.
Medicine: The compound’s potential therapeutic effects are explored in various medical fields, including oncology, infectious diseases, and immunology.
Industry: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is utilized in the development of new drugs, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to proteins and enzymes with high affinity, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can be compared with other similar cyclic peptides, such as:
Cyclo(Phe-Pro): Known for its antimicrobial properties.
Cyclo(Leu-Pro): Studied for its potential anticancer effects.
Cyclo(Val-Pro): Investigated for its role in biofilm formation and inhibition.
These compounds share similar cyclic structures but differ in their amino acid composition and biological activities. Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] stands out due to its unique combination of amino acids and potential therapeutic applications.
Propriétés
Formule moléculaire |
C39H52N6O5S |
|---|---|
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15R)-9-benzhydryl-1-methyl-3,12-bis(2-methylpropyl)-15-propan-2-yl-6-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C39H52N6O5S/c1-23(2)18-29-36(47)44-33(32(26-14-10-8-11-15-26)27-16-12-9-13-17-27)37(48)41-30(20-28-21-51-22-40-28)35(46)43-31(19-24(3)4)39(50)45(7)34(25(5)6)38(49)42-29/h8-17,21-25,29-34H,18-20H2,1-7H3,(H,41,48)(H,42,49)(H,43,46)(H,44,47)/t29-,30+,31+,33+,34-/m1/s1 |
Clé InChI |
PXIJKHQDVFNMQY-SGOUJGOWSA-N |
SMILES isomérique |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
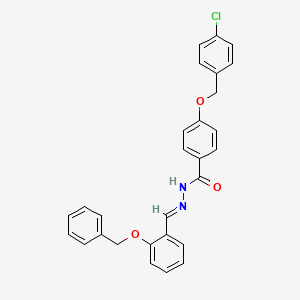
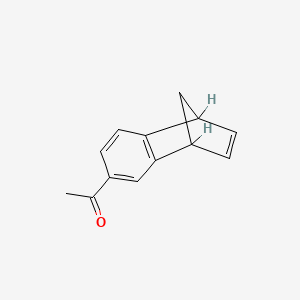
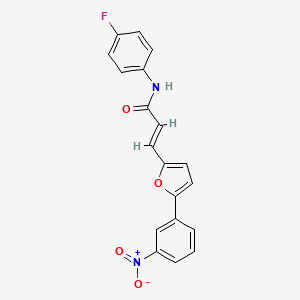
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
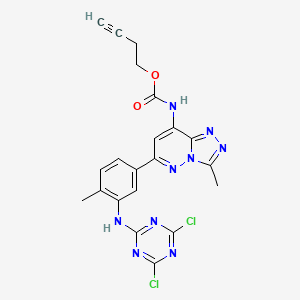
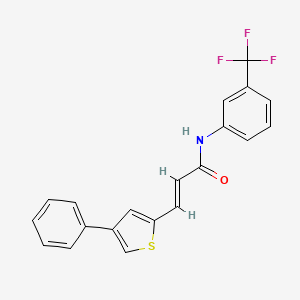
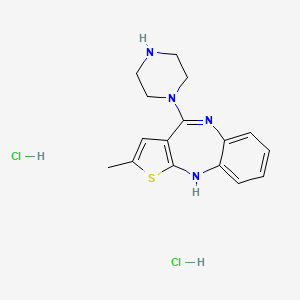
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
